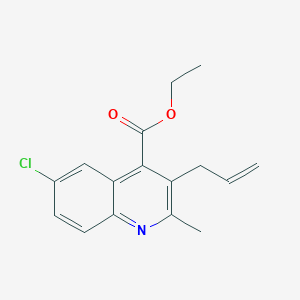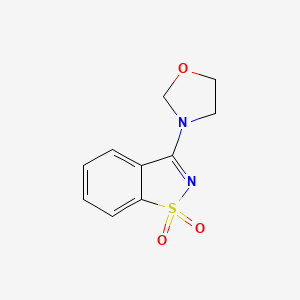![molecular formula C25H29N7O B12489473 N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12489473.png)
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a phenylpiperazine derivative under suitable conditions.
Attachment of the methoxyphenylethyl group: This can be done through nucleophilic substitution or other suitable reactions to introduce the desired substituent.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, such as enzyme inhibition and receptor binding, which are relevant to drug discovery and development.
Medicine: The compound shows promise as a therapeutic agent for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry: It can be used in the development of new materials and as a component in chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparación Con Compuestos Similares
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Phenylpiperazine derivatives: These compounds contain the phenylpiperazine moiety and exhibit diverse pharmacological activities, including antidepressant and antipsychotic effects.
Methoxyphenylethyl derivatives: These compounds have the methoxyphenylethyl group and are known for their potential therapeutic applications in various diseases.
The uniqueness of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for scientific research and drug development.
Propiedades
Fórmula molecular |
C25H29N7O |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C25H29N7O/c1-30-23-22(18-27-30)24(32-16-14-31(15-17-32)20-6-4-3-5-7-20)29-25(28-23)26-13-12-19-8-10-21(33-2)11-9-19/h3-11,18H,12-17H2,1-2H3,(H,26,28,29) |
Clave InChI |
GWGVQRYFJRGMPH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=N1)C(=NC(=N2)NCCC3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]benzamide](/img/structure/B12489394.png)
![Methyl [(4-cyanophenyl)sulfonyl]acetate](/img/structure/B12489401.png)
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12489404.png)

![2-(2-methylphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12489413.png)
![[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12489416.png)
![Ethyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489418.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12489421.png)

![5-(2,6-difluorophenyl)-2-(3-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12489439.png)
![1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-1-(3-nitrophenyl)methanamine](/img/structure/B12489452.png)
![5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12489463.png)
